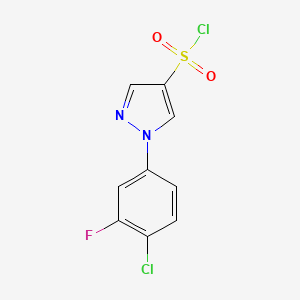
1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a pyrazole ring substituted with a 4-chloro-3-fluorophenyl group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 4-chloro-3-fluorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with 4-chloro-3-fluorobenzene.
Industrial Production Methods
In an industrial setting, the production of 1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic aromatic substitution: The aromatic ring can undergo further substitution reactions, such as halogenation, nitration, and sulfonation.
Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfone.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group under mild conditions (room temperature, neutral or slightly basic pH).
Electrophilic aromatic substitution: Reagents like halogens, nitric acid, and sulfuric acid can be used under controlled conditions (low temperature, presence of a catalyst).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Sulfones: Formed by the reduction of the sulfonyl chloride group.
Scientific Research Applications
1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors.
Materials Science: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool for studying biochemical pathways and enzyme mechanisms.
Industrial Chemistry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-fluorophenylboronic acid
- 3-chloro-4-fluorophenylboronic acid
- 4-chloro-3-methoxyphenylboronic acid
Uniqueness
1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both a pyrazole ring and a sulfonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H5Cl2FN2O2S |
|---|---|
Molecular Weight |
295.12 g/mol |
IUPAC Name |
1-(4-chloro-3-fluorophenyl)pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl2FN2O2S/c10-8-2-1-6(3-9(8)12)14-5-7(4-13-14)17(11,15)16/h1-5H |
InChI Key |
CWBZJDISZJSQIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(C=N2)S(=O)(=O)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















